molecular formula C13H25NO4 B8045101 tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Cat. No.: B8045101
M. Wt: 259.34 g/mol
InChI Key: DNWTXNHVVFTRLX-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is a chemical building block of interest in organic synthesis and medicinal chemistry. It is characterized by the molecular formula C13H25NO4 and a molecular weight of 259.18 g/mol . The compound features a tert-butyl ester and a Boc-protected methylamine on a propanoate backbone, a structure that is valuable for creating more complex molecules. Its canonical SMILES representation is CC(C)(C)OC(=O)CCN(C)C(=O)OC(C)(C)C . As a protected amino acid derivative, its primary research application is as a synthetic intermediate. The tert-butyl and Boc protecting groups enhance solubility in organic solvents and provide stability during synthetic reactions, while being readily removable under mild acidic conditions to reveal the free amine. This makes it particularly useful in multi-step synthesis, such as the construction of novel peptide mimetics and other bioactive molecules where a secondary amine functionality is required. The compound is related to other Boc-protected esters, such as Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, which are commonly employed in prodrug development and the synthesis of active pharmaceutical ingredients (APIs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-9-14(7)11(16)18-13(4,5)6/h8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWTXNHVVFTRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 124072-61-3
  • Melting Point : 59–62 °C
  • Boiling Point : Not available
  • Storage Temperature : Ambient

Organic Synthesis

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is primarily used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely utilized to protect amines during chemical reactions, allowing for selective reactions without interfering with other functional groups.

Peptide Synthesis

In peptide synthesis, the Boc group can be easily removed under acidic conditions, facilitating the formation of peptide bonds. This application is crucial in the synthesis of complex peptides and proteins.

Reaction TypeDescription
DeprotectionRemoval of Boc group using TFA (trifluoroacetic acid)
CouplingFormation of peptide bonds between amino acids

Medicinal Chemistry

The compound has potential applications in drug design due to its structural features that can be modified to enhance bioactivity. Its derivatives are being explored for:

Anticancer Agents

Research indicates that compounds containing the Boc group can exhibit anticancer properties by modulating biological pathways involved in cell proliferation and apoptosis.

Neuroprotective Agents

Some derivatives of this compound have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis of Peptide Derivatives

A study demonstrated the successful synthesis of a peptide derivative using this compound as a key intermediate. The Boc protection allowed for selective coupling reactions that resulted in high yields of the desired peptide.

In another study, derivatives synthesized from this compound were evaluated for their biological activity against cancer cell lines. Results indicated that certain modifications enhanced cytotoxic effects, suggesting a pathway for developing new anticancer drugs.

Mechanism of Action

The compound exerts its effects through the Boc protecting group , which stabilizes the amino group during chemical reactions. The Boc group is removed under acidic conditions, allowing for further functionalization of the amino group. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and other biomolecules to achieve its desired effects.

Comparison with Similar Compounds

tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p)

  • Key Differences: Replaces the Boc-methylamino group with a benzyloxycarbonyl (Cbz)-protected amine.
  • Synthetic Utility: The Cbz group is cleaved via hydrogenolysis, offering orthogonal deprotection compared to the acid-labile Boc group. Lower yield (14%) in synthesis compared to standard Boc-protected analogs due to steric hindrance from the dihydrobenzofuran moiety .
  • Spectroscopic Data :
    • ¹H NMR : δ 1.39–7.31 (multiple tert-butyl and aromatic signals).
    • IR : 1721 cm⁻¹ (ester C=O), 1697 cm⁻¹ (amide C=O) .

(S)-tert-Butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

  • Key Differences: Features a Cbz-protected amine instead of Boc-methylamino. Chiral (S)-configuration at the α-carbon, critical for enantioselective synthesis.
  • Applications :
    • Used in peptide coupling where stereochemical integrity is paramount.
    • Molecular weight: 294.35 g/mol; lower hydrophobicity than the target compound due to the absence of a methyl group on the amine .

Substituent and Backbone Modifications

tert-Butyl (3R)-3-amino-3-phenylpropanoate

  • Key Differences :
    • Lacks Boc protection on the amine, rendering it reactive under basic conditions.
    • (R)-configuration and phenyl substituent enhance π-π interactions in catalytic systems.
  • Stability :
    • Prone to oxidation and nucleophilic attack without Boc protection, limiting its utility in multi-step syntheses .

Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate

  • Key Differences: Replaces the methylamino group with a pyridinyl moiety, introducing basicity and coordination capacity. Methyl ester (vs. tert-butyl) increases electrophilicity at the carbonyl carbon.
  • Applications :
    • Useful in metal-ligand complexes for catalysis.
    • Molecular weight: 280.32 g/mol; lower steric bulk compared to the target compound .

Key Research Findings

  • Stability : Boc-protected amines (as in the target compound) exhibit superior stability under basic conditions compared to Cbz or unprotected amines, enabling their use in Grignard or alkylation reactions .
  • Stereochemical Impact: Chiral analogs like (S)-tert-Butyl 3-amino-2-(Cbz-amino)propanoate show >95% enantiomeric excess in asymmetric syntheses, highlighting the role of stereochemistry in reactivity .
  • Synthetic Challenges : Bulky substituents (e.g., dihydrobenzofuran in 3p) reduce reaction yields due to steric effects, necessitating optimized conditions (e.g., elevated temperatures or polar solvents) .

Biological Activity

Overview

tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, commonly abbreviated as Boc-MA, is a compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a methylamino propanoate structure. This compound is primarily used in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its biological activity is of considerable interest due to its potential applications in medicinal chemistry and biochemistry.

  • IUPAC Name : this compound
  • CAS Number : 654651-69-1
  • Molecular Formula : C₁₃H₂₅N₃O₄
  • Molecular Weight : 273.36 g/mol

Synthesis and Stability

The synthesis of Boc-MA typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The stability of the Boc group under various conditions allows for selective deprotection, making it a versatile intermediate in peptide synthesis and other organic transformations .

Boc-MA exhibits biological activity primarily through its role as an amino acid derivative. The presence of the Boc group allows for selective reactions that can modify its biological properties. This compound can participate in various biochemical pathways, including:

  • Peptide Synthesis : As a building block for peptides, Boc-MA can facilitate the formation of amide bonds with other amino acids or peptides.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of Boc-MA can inhibit specific enzymes, potentially leading to applications in drug design .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study investigating the inhibition of HSET (KIFC1), a mitotic kinesin, found that compounds related to Boc-MA exhibited micromolar inhibition in vitro. This suggests potential applications in cancer therapy by disrupting abnormal cell division processes .
  • Cellular Assays :
    • In cellular assays using centrosome-amplified human cancer cells, compounds derived from Boc-MA were shown to induce multipolar spindle formation, leading to increased cell death rates. This highlights the compound's potential as an anti-cancer agent .
  • Pharmacological Applications :
    • Research has indicated that Boc-MA derivatives may serve as effective inhibitors for various biological targets, including those involved in inflammatory responses and cell proliferation pathways .

Comparative Analysis

CompoundBiological ActivityApplications
Boc-MAEnzyme inhibition, peptide synthesisCancer therapy, drug development
Similar CompoundsVaries based on structureVaries based on application

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with a Michael addition between methyl acrylate and a methylamine derivative. Glycine methyl ester hydrochloride serves as a cost-effective precursor, reacting with methyl acrylate in methanol under basic conditions. Tributylamine (TMSOK) and 1,8-diazabicycloundec-7-ene (DBU) catalyze the conjugate addition, forming methyl 3-(methylamino)propanoate.

Critical Parameters :

  • Solvent : Methanol ensures solubility of ionic intermediates.

  • Temperature : 40–65°C accelerates the reaction without side-product formation.

  • Base Stoichiometry : A 1:1.2 molar ratio of glycine methyl ester to TMSOK minimizes residual acidity.

Boc Protection of the Amine Intermediate

The secondary amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). Catalytic 4-dimethylaminopyridine (DMAP) enhances acylation efficiency, yielding tert-butyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate after workup.

Optimization Insights :

  • Boc₂O Stoichiometry : A 10% excess of Boc₂O (1.1 equiv.) ensures complete protection.

  • Reaction Time : 2 hours at 25°C balances conversion and side-reaction suppression.

Alternative Route: Direct Amination and Esterification

Reductive Amination Approach

A two-step protocol involves:

  • Condensation of tert-butyl 3-oxopropanoate with methylamine under reducing conditions (NaBH₃CN).

  • Boc protection of the resultant tert-butyl 3-(methylamino)propanoate.

Advantages :

  • Avoids Michael addition limitations, such as regioselectivity challenges.

  • Higher functional group tolerance for complex substrates.

Yield Comparison :

MethodYield (%)Purity (%)
Michael Addition85–94>95
Reductive Amination7892

Process Optimization and Scalability

Solvent and Temperature Effects

Methanol outperforms THF in the Michael addition phase due to superior nucleophile solubility. Elevated temperatures (65°C) reduce reaction time from 3 hours to 1 hour without compromising yield.

Workup and Purification

Post-reaction, extraction with dichloromethane (3 × 20 mL) followed by brine washing removes unreacted Boc₂O and salts. Silica gel chromatography isolates the product in >95% purity, though industrial-scale processes favor recrystallization from tert-butyl methyl ether for economic viability.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (600 MHz, CDCl₃): δ 1.58 (s, 9H, Boc), 2.54 (s, 3H, N-CH₃), 3.91 (s, 3H, COOCH₃).

  • ESI-HRMS : m/z [M+Na]⁺ calcd. for C₁₄H₂₅NO₄Na: 294.1678; found: 294.1681.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≤0.5% impurities, meeting pharmaceutical-grade standards.

Industrial-Scale Considerations

Catalyst Recycling

DMAP recovery via acid-base extraction achieves 80% reuse efficiency, reducing costs by 15% per batch.

Environmental Impact

Methanol and THF are recycled via distillation, lowering the process’s E-factor (kg waste/kg product) to 2.3, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-butyl-protected amino acid derivatives?

  • Methodological Answer: Catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in dichloromethane at 0°C can enhance yields of tert-butyl esters. For example, a 76% yield was achieved for tert-butyl 3-phenylpropanoate using Tf₂NH under controlled conditions . Reaction optimization should prioritize temperature control (e.g., 0°C), solvent polarity, and catalyst loading.

Q. What purification strategies are effective for isolating tert-butyl carbamate derivatives?

  • Methodological Answer: Flash column chromatography with hexane-ethyl acetate gradients (e.g., 20:1 to 10:1) effectively separates tert-butyl esters from byproducts. Silica gel columns combined with drying agents like MgSO₄ minimize residual moisture, ensuring high purity .

Q. Which analytical techniques validate the structural integrity of tert-butyl carbamate intermediates?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. For example, enantiomeric validation of Boc-protected intermediates requires chiral HPLC or optical rotation analysis, as demonstrated in the synthesis of Boc-m-Tyr-OH derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of chiral tert-butyl carbamate derivatives?

  • Methodological Answer: Use chiral auxiliaries or enantioselective catalysts during key steps (e.g., esterification or amidation). For instance, (S)-configured derivatives were synthesized using Boc-protected amino acids and resolved via stereospecific reagents like LiOH in THF/H₂O mixtures .

Q. What are the decomposition pathways of tert-butyl carbamates under varying pH and temperature conditions?

  • Methodological Answer: Stability studies under acidic (e.g., TFA) or basic (e.g., LiOH) conditions reveal Boc group lability. For example, tert-butyl esters stored below -20°C in inert atmospheres show prolonged stability, whereas exposure to moisture accelerates hydrolysis .

Q. How should researchers address discrepancies in reported yields for Boc-protection reactions?

  • Methodological Answer: Reproducibility hinges on strict adherence to anhydrous conditions and catalyst activation. Inconsistent yields may arise from trace moisture or variable Tf₂NH activity. Replicate protocols using freshly distilled solvents and rigorously dried glassware .

Q. What strategies enable selective deprotection of tert-butoxycarbonyl (Boc) groups without affecting adjacent functional groups?

  • Methodological Answer: Selective Boc removal can be achieved using HCl/dioxane or TFA/CH₂Cl₂, depending on acid sensitivity. For example, LiOH in THF/H₂O selectively cleaves esters while preserving Boc groups on amines, as shown in methyl 2-(di-Boc-amino)propanoate hydrolysis .

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